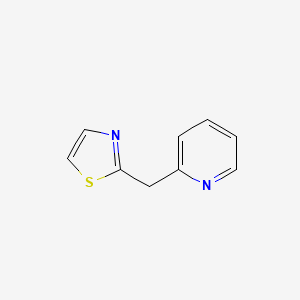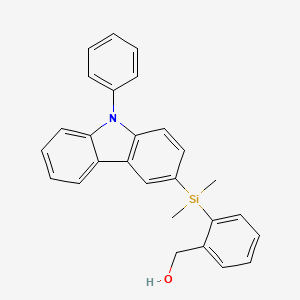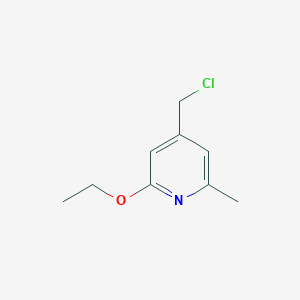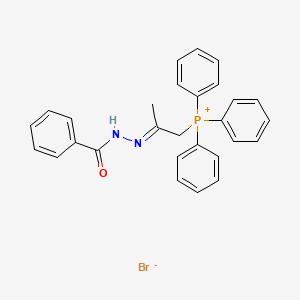
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C34H30BrN2P It is known for its unique structure, which combines a benzoylhydrazono group with a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide typically involves the reaction of benzoylhydrazine with a suitable alkylating agent, followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can exert its effects by modulating specific pathways. The benzoylhydrazono group may interact with active sites on enzymes, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Benzhydrylidene-hydrazono)propyl)triphenylphosphonium bromide
- (3,3-Diphenyl-allyl)triphenylphosphonium bromide
- (2-Methoxy-ethyl)triphenylphosphonium bromide
Uniqueness
What sets (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide apart from similar compounds is its specific combination of functional groups. The presence of both the benzoylhydrazono and triphenylphosphonium groups provides unique reactivity and biological activity, making it a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
60661-81-6 |
|---|---|
Molekularformel |
C28H26BrN2OP |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
[(2E)-2-(benzoylhydrazinylidene)propyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25N2OP.BrH/c1-23(29-30-28(31)24-14-6-2-7-15-24)22-32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,22H2,1H3;1H/b29-23+; |
InChI-Schlüssel |
SLZFWSLHDOFHMD-BTCGTBLPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)

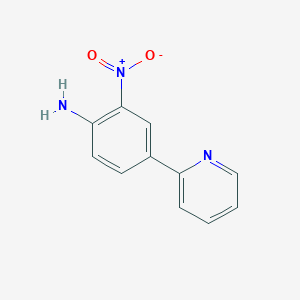
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
